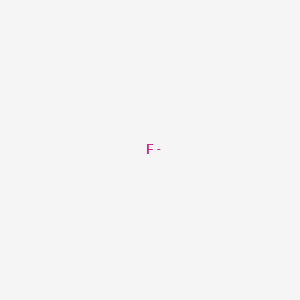

Fluoride ion

Vue d'ensemble

Description

Fluoride is a trace element and is the anionic form of fluorine, existing in the oxidation state of -1. It is highly reactive and is typically found in nature in the form of various fluorine compounds, known as fluorides. Fluoride has a significant impact on biological systems, as it can inhibit enzyme systems, interfere with erythrocyte glycolysis, and bind to calcium ions, leading to anticoagulation and other toxic effects. Interestingly, fluoride also acts as a mitogen for osteoblasts, stimulating bone formation .

Synthesis Analysis

The synthesis of fluoride compounds is of great interest due to their applications in various fields such as molecular imaging, pharmaceuticals, and materials science. The direct formation of the C-F bond by fluorinase is considered the most effective and promising method for the enzymatic synthesis of fluorinated compounds. The loop structure of fluorinase plays a crucial role in this process . Additionally, anhydrous fluoride compounds can be prepared through halogen exchange reactions or self-assembling synthesis from precursors like CH3NH2, HF, formaldehyde, and NH3 .

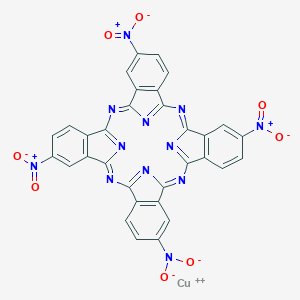

Molecular Structure Analysis

The molecular structure of fluoride compounds can be quite diverse. For instance, the U(IV) fluoride (C5H14N2)2U2F12·5H2O features dodecahedral UF8 units that form one-dimensional chains through edge-sharing. These chains are further stabilized by hydrogen bonds with homopiperazinium cations, creating channels that contain water molecules . This highlights the complex interactions and structural arrangements that fluoride ions can participate in within crystalline materials.

Chemical Reactions Analysis

Fluoride ions are involved in a variety of chemical reactions. They can stimulate the proliferation and alkaline phosphatase activity of bone-forming cells, which is indicative of their role in bone formation . In the context of catalysis, iron(II) fluoride complexes have been shown to activate C-F bonds in fluorocarbons, leading to hydrodefluorination reactions that are essential for the functionalization of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoride ions are influenced by their interactions with other molecules. For example, the microscopic hydration of the fluoride ion is unique compared to other halide ions due to the strong interaction between fluoride and water molecules, resulting in internally solvated clusters . In the realm of materials science, fluorinated materials are crucial for the performance of Li- and Na-ion batteries, where metal fluorides serve as active materials for electrode redox reactions. The synthesis conditions, crystal structures, and electrochemical properties of these materials are critical for their functionality . Furthermore, fluoride ions can be used to regulate ionic gates in synthetic nanochannels, demonstrating their potential in biosensors and water quality monitoring .

Applications De Recherche Scientifique

Environmental Science and Pollution Research

- Field : Environmental Science

- Application : Fluoride ions are used in the sorption process for wastewater decontamination .

- Methods : Researchers have developed novel magnetic metal oxide nanocomposites which are functionalized for the remediation of wastewater. These nanocomposites are biocompatible, cost-effective, easy to recover and reuse, non-toxic, and easy to separate from solutions using a magnetic field .

- Results : The removal efficiency of fluoride ions onto magnetic metal oxides nanocomposites were largely influenced by the solution pH and ions co-existing with fluoride .

Adsorption for Effective Fluoride Removal

- Field : Applied Sciences

- Application : Fluoride ions are used in the adsorption process for effective fluoride removal .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Fluoride Ion Batteries

- Field : Energy Storage

- Application : Fluoride Ion Batteries are a novel, alternative battery chemistry based on F- anions as a charge carrier .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : They are promising as a safer and more sustainable option to their lithium counterpart, due to the absence of a liquid and flammable electrolyte and the use of abundant and globally available fluoride ions (Fˉ) .

Dental Caries Prevention

- Field : Dentistry

- Application : Fluoride can reduce enamel demineralization and promote enamel remineralization .

- Methods : The topical application of fluoride is accessible, which includes fluoride toothpaste, fluoride varnish, fluoride gel, and mouth rinse .

- Results : The specific results or outcomes obtained are not detailed in the source .

Cavity Prevention

- Field : Dentistry

- Application : The most relevant use for fluoride is cavity prevention .

- Methods : Fluoride is present in water, toothpaste, and fluoride therapy in the form of sodium fluoride (NaF) or sodium monofluorophosphate (Na2PO4 F) .

- Results : The specific results or outcomes obtained are not detailed in the source .

Agrochemicals and Pharmaceuticals

- Field : Chemistry

- Application : Fluorine-containing compounds appear in 30% of current agrochemicals, 25% of commercial herbicides and 10% of pharmaceuticals .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Water Decontamination

- Field : Environmental Engineering

- Application : Fluoride ions are used in the sorption process for water decontamination .

- Methods : A wide-ranging diversity of sorbents and their functionalized composite that has been confirmed for F- ions removal from water and wastewater include activated carbon, agricultural, and industrial wastes, bauxite, biological materials, carbon-based sorbents, iron oxides (Fe oxides or IO), MeO, mineral oxides, and polymeric resins .

- Results : The specific results or outcomes obtained are not detailed in the source .

Fluoride Remediation

- Field : Environmental Science

- Application : Fluoride ions are used in various physiochemical procedures such as reverse osmosis, electrodialysis, adsorption, ion exchange, Nalgonda technique, biosorption, nanofiltration, etc., for fluoride remediation .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The specific results or outcomes obtained are not detailed in the source .

Dental Therapeutics

- Field : Dentistry

- Application : Over 100 years of scientific literature is available which describes the long relationship between dentistry and the many possible applications of fluoride anion (F−) as successful therapeutic strategies .

- Methods : To date, systemic introduction of fluoride via water, milk and salt fluoridation, and fluoride-containing tablets, has been employed. Post-eruption topical fluoride products have also been introduced, such as fluoridated toothpaste, along with fluoride-containing rinses and varnishes .

- Results : A recent addition to the available armamentarium of fluoride therapeutics now exists in the form of metal ion-fluorido adducts, most especially silver (I)-diammine fluoride (SDF). In view of its high level of therapeutic success, very recently this agent was added to the World Health Authority’s (WHO’s) list of essential medicines available for the treatment and prevention of tooth decay .

Orientations Futures

Propriétés

IUPAC Name |

fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FH/h1H/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHYYFGTRYWZRS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049617 | |

| Record name | Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

18.99840316 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Varies depending on specific compound | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FLUORIDES (as F) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/806 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

0.00169 mg/mL at 25 °C | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Fluoride Ion | |

CAS RN |

16984-48-8, 7782-41-4 | |

| Record name | Fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16984-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016984488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoride ion | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11257 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUORIDE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q80VPU408O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FLUORIDES (as F) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/806 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-219.61 °C | |

| Record name | Fluoride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000662 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

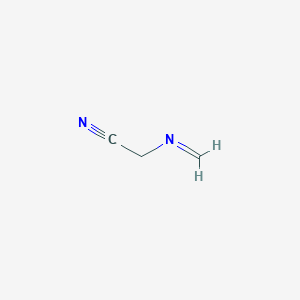

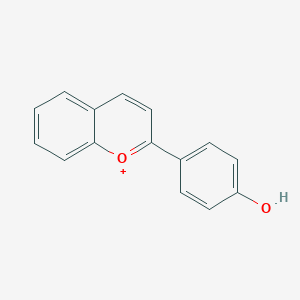

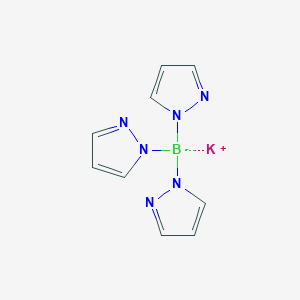

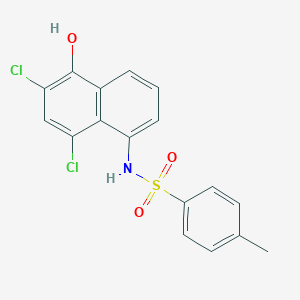

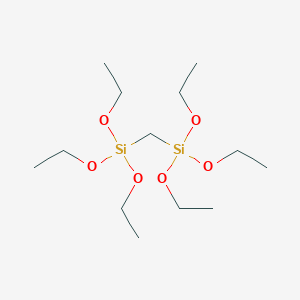

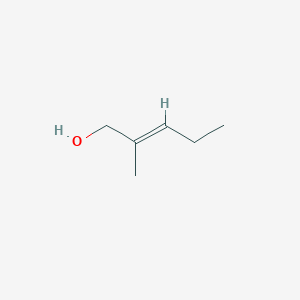

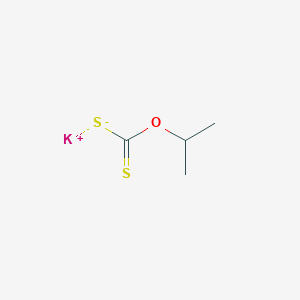

Synthesis routes and methods I

Procedure details

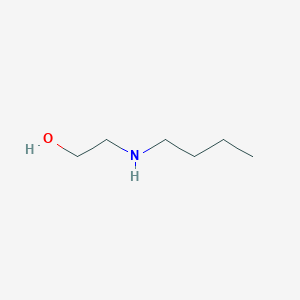

Synthesis routes and methods II

Procedure details

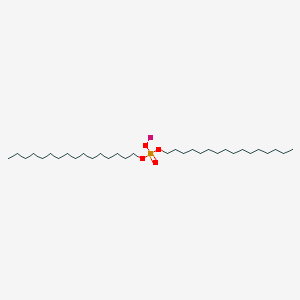

Synthesis routes and methods III

Procedure details

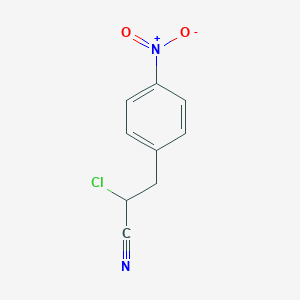

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Ar,6S,7R,8S,8aS)-6-methoxy-2-phenyl-7-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B91350.png)